MMAF-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

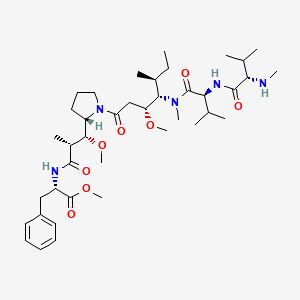

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVLBJXFSHALRZ-FUVGGWJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to MMAF-OMe: Structure, Properties, and Application in Antibody-Drug Conjugates

This guide provides a comprehensive technical overview of Monomethyl Auristatin F methyl ester (MMAF-OMe), a potent anti-mitotic agent increasingly utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological aspects of this compound, offering field-proven insights into its application and evaluation.

Introduction: The Rise of Auristatins in Targeted Cancer Therapy

The paradigm of cancer treatment has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] Among the most successful classes of payloads are the auristatins, synthetic analogs of the natural product dolastatin 10.[1][] Monomethyl auristatin F (MMAF) and its derivatives, including the methyl ester form this compound, have emerged as critical components in the design of next-generation ADCs.[4][5]

This compound's utility stems from its potent tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[4][6] Unlike its close analog, monomethyl auristatin E (MMAE), MMAF possesses a C-terminal phenylalanine, which, in its ionized state, renders it less membrane-permeable.[1][4] This characteristic can be advantageous in reducing non-specific "bystander" killing of antigen-negative cells, a crucial consideration in ADC design.[4] The esterification of the C-terminal carboxyl group to form this compound further modifies its properties, influencing its potency and formulation characteristics.[7]

This guide will explore the chemical structure and properties of this compound, elucidate its mechanism of action, provide detailed protocols for its evaluation, and discuss its significance in the context of ADC development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic pentapeptide analog with a complex chemical structure that dictates its biological activity and pharmaceutical properties.

Chemical Structure:

-

IUPAC Name: (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid methyl ester

-

Molecular Formula: C40H67N5O8[8]

-

Molecular Weight: 745.99 g/mol [9]

-

CAS Number: 863971-12-4[5]

Caption: Chemical structure representation of this compound.

Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is crucial for its formulation, conjugation, and the pharmacokinetic profiling of the resulting ADC.

| Property | Value/Observation | Source(s) |

| Appearance | Solid, off-white to light yellow powder | [9] |

| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions. | [10][11][12] |

| Stability | Unstable in solutions; freshly prepared solutions are recommended. Store solid form at -20°C for long-term stability. | [5][11][13] |

| Hydrophobicity | The hydrophobic nature of this compound can contribute to ADC aggregation, particularly at high drug-to-antibody ratios (DARs). | [14] |

Mechanism of Action: Disruption of Microtubule Dynamics

The cytotoxic effect of this compound is primarily driven by its potent inhibition of tubulin polymerization.[4][6][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[15] The dynamic process of microtubule assembly and disassembly is fundamental to the formation of the mitotic spindle during cell division.[16]

The mechanism of action of an this compound-containing ADC can be summarized in the following steps:

-

Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell.[4] The ADC-antigen complex is then internalized, typically via endocytosis.[4]

-

Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome. Inside the lysosome, the linker connecting the antibody to this compound is cleaved by lysosomal proteases (in the case of a cleavable linker), releasing the active payload into the cytoplasm.[4]

-

Tubulin Binding and Inhibition of Polymerization: Once in the cytoplasm, this compound binds to tubulin, the protein subunit of microtubules.[4] This binding disrupts the assembly of tubulin into microtubules.[4]

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4]

Caption: Mechanism of action of an this compound containing ADC.

Experimental Protocols for Evaluation

The preclinical evaluation of this compound and ADCs containing this payload involves a series of in vitro assays to determine potency, mechanism of action, and specificity.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the ADC required to kill 50% of the target cells (IC50), a key measure of its potency.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count antigen-positive cells.

-

Seed the cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound in complete cell culture medium.[4] A typical concentration range would span from picomolar to micromolar.

-

Remove the old medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

-

Incubation:

-

MTT Addition and Incubation:

-

Add MTT reagent to each well and incubate for 2-4 hours.[4]

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

-

Absorbance Measurement:

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Representative IC50 Values for this compound:

| Cell Line | IC50 (nM) | Source |

| MDAMB435/5T4 | 0.056 | [5] |

| MDAMB361DYT2 | 0.166 | [5] |

| MDAMB468 | 0.183 | [5] |

| Raji (5T4-) | 0.449 | [5] |

In Vitro Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle:

The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[15] Inhibitors of tubulin polymerization will decrease the rate and extent of this fluorescence increase.[15]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Include a known polymerization inhibitor (e.g., nocodazole) as a positive control and a polymerization enhancer (e.g., paclitaxel) as another control.[15] A vehicle control (e.g., DMSO) should also be included.

-

-

Assay Setup:

-

Pre-warm a 96-well plate to 37°C.

-

Add the test compounds, controls, and vehicle to the appropriate wells.

-

-

Initiation of Polymerization:

-

To start the reaction, add the ice-cold tubulin reaction mix to each well.[15]

-

Immediately place the plate in a pre-warmed microplate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time at 37°C. The polymerization process typically follows a sigmoidal curve.[15]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to visualize the polymerization curves.

-

Analyze key parameters from the curves, such as the maximum polymerization rate (Vmax) and the final polymer mass, to quantify the inhibitory effect of this compound.

-

Caption: Workflow for an in vitro tubulin polymerization assay.

Conjugation of this compound to Antibodies

The attachment of this compound to a monoclonal antibody is a critical step in the synthesis of an ADC. The choice of linker and conjugation strategy significantly impacts the stability, homogeneity, and efficacy of the final product.

A common approach involves the use of a maleimide-containing linker that reacts with free thiol groups on the antibody. These thiol groups can be generated by the reduction of interchain disulfide bonds.

General Workflow for Cysteine-Based Conjugation:

-

Antibody Reduction: The antibody is treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.[18]

-

Linker-Payload Activation: this compound is derivatized with a linker containing a maleimide group (e.g., maleimidocaproyl or Mc).

-

Conjugation Reaction: The maleimide-activated this compound is then reacted with the reduced antibody. The maleimide group forms a stable thioether bond with the free thiol groups on the antibody.[19]

-

Purification: The resulting ADC is purified to remove unreacted payload-linker, unconjugated antibody, and any aggregates. Techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used for purification and characterization.[14]

The drug-to-antibody ratio (DAR), which is the average number of payload molecules conjugated to each antibody, is a critical quality attribute of an ADC. A DAR of 2-4 is often targeted for auristatin-based ADCs to balance potency and pharmacokinetic properties.[14]

Conclusion and Future Perspectives

This compound stands as a highly potent and clinically relevant payload for the development of antibody-drug conjugates. Its mechanism of action as a tubulin polymerization inhibitor is well-characterized, and established in vitro assays allow for the robust evaluation of its cytotoxic activity. The chemical properties of this compound, particularly its hydrophobicity and the potential for aggregation at high DARs, necessitate careful consideration during ADC design, formulation, and manufacturing.

Future research in this area will likely focus on the development of novel linker technologies and site-specific conjugation methods to produce more homogeneous ADCs with optimized therapeutic indices. Furthermore, a deeper understanding of the factors influencing the bystander effect and the development of resistance to this compound will be crucial for expanding its therapeutic applications and overcoming clinical challenges. The continued exploration of this compound and related auristatins will undoubtedly contribute to the advancement of targeted cancer therapies.

References

- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. probechem.com [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cellmosaic.com [cellmosaic.com]

A Comprehensive Technical Guide to the Synthesis and Purification of MMAF-OMe for Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and purification of Monomethyl Auristatin F methyl ester (MMAF-OMe), a potent anti-mitotic agent integral to the development of next-generation Antibody-Drug Conjugates (ADCs). Designed for researchers, chemists, and drug development professionals, this document elucidates the nuanced chemistry and rigorous analytical techniques required to produce high-purity this compound, a critical component for advancing targeted cancer therapies.

Introduction: The Significance of this compound in Oncology

Monomethyl Auristatin F (MMAF) is a synthetic analogue of the natural cytotoxic agent dolastatin 10.[1] Its potent ability to inhibit tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] Unlike its close relative, Monomethyl Auristatin E (MMAE), MMAF possesses a C-terminal phenylalanine, which imparts a charge that restricts its cell permeability. This feature is advantageous in the context of ADCs, as it minimizes off-target toxicity to antigen-negative cells.[3]

The methyl ester form, this compound, is a crucial intermediate in the synthesis of various MMAF-based ADC payloads. The esterification of the C-terminal carboxylic acid allows for further chemical modifications and the attachment of linkers, which are essential for conjugating the cytotoxic payload to a monoclonal antibody.[4][5] The purity and characterization of this compound are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is a multi-step process that leverages the principles of solid-phase peptide synthesis (SPPS) for the construction of the core pentapeptide backbone, followed by solution-phase esterification and final purification. The strategic use of orthogonal protecting groups is critical to selectively deprotect and couple the amino acid residues in the correct sequence.[1][2]

Our synthetic strategy involves the sequential assembly of the MMAF precursor on a solid support, followed by cleavage from the resin, C-terminal esterification, and rigorous purification by preparative High-Performance Liquid Chromatography (HPLC).

Synthesis of the MMAF Pentapeptide Precursor via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the MMAF precursor is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, with excess reagents and byproducts being easily washed away after each coupling and deprotection step.[8]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Rink Amide MBHA Resin | 100-200 mesh, 1% DVB | Recommended: Novabiochem® |

| Fmoc-L-Phenylalanine | Synthesis Grade | Various |

| Fmoc-L-Valine | Synthesis Grade | Various |

| Fmoc-Dolaisoleuine | Custom Synthesis | Specialized Supplier |

| Fmoc-Dolaproine | Custom Synthesis | Specialized Supplier |

| N-Boc-N-methyl-L-valine | Synthesis Grade | Various |

| HBTU/HATU | Synthesis Grade | Various |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Various |

| Piperidine | Synthesis Grade | Various |

| Dichloromethane (DCM) | Anhydrous | Various |

| N,N-Dimethylformamide (DMF) | Anhydrous | Various |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIS) | Reagent Grade | Various |

Step-by-Step SPPS Protocol

The following protocol outlines the manual synthesis of the MMAF precursor on a 0.1 mmol scale.

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-L-Phenylalanine):

-

Pre-activate a 3-fold molar excess of Fmoc-L-Phenylalanine with HBTU/HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Sequential Coupling of Amino Acids: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the following order:

-

Fmoc-L-Valine

-

Fmoc-Dolaisoleuine

-

Fmoc-Dolaproine

-

N-Boc-N-methyl-L-valine

-

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection if the N-terminus is Fmoc-protected. The N-terminus of the MMAF precursor is typically Boc-protected from the last amino acid addition.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and dry the crude peptide pellet under vacuum.

-

Caption: Solid-Phase Synthesis of MMAF Precursor.

C-Terminal Esterification: Synthesis of this compound

The crude MMAF precursor is then subjected to esterification to yield this compound. A common and effective method is the use of methanolic HCl.

Materials and Reagents

| Reagent | Grade |

| Crude MMAF Precursor | As synthesized |

| Methanol | Anhydrous |

| Acetyl Chloride | Reagent Grade |

| Diethyl Ether | Anhydrous |

| Sodium Bicarbonate | Saturated Solution |

Step-by-Step Esterification Protocol

-

Preparation of Methanolic HCl: Carefully add acetyl chloride dropwise to ice-cold anhydrous methanol (e.g., 2M solution). Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

-

Esterification Reaction: Dissolve the crude MMAF precursor in the freshly prepared methanolic HCl solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by LC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Caption: C-Terminal Esterification of MMAF.

Purification of this compound by Preparative HPLC

High-purity this compound is essential for its use in ADC manufacturing. Preparative reverse-phase HPLC is the method of choice for isolating the desired product from unreacted starting materials and side products.[10]

HPLC System and Parameters

| Parameter | Specification |

| Column | C18 stationary phase, e.g., Agilent PrepHT C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Optimized based on analytical HPLC (e.g., 30-70% B over 30 min) |

| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min) |

| Detection | UV at 214 nm and 280 nm |

| Sample Preparation | Dissolve crude this compound in a minimal amount of DMSO or mobile phase A |

Purification Protocol

-

Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Sample Injection: Inject the dissolved crude this compound onto the column.

-

Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final, high-purity this compound as a white to off-white powder.

Characterization and Quality Control

Thorough characterization of the final product is crucial to confirm its identity, purity, and structural integrity.

Analytical HPLC

An analytical HPLC method is used to determine the purity of the final product.

| Parameter | Specification |

| Column | C18 stationary phase, e.g., Agilent Zorbax SB-C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of this compound.[11][12]

-

Expected Mass: [M+H]⁺ = 746.52 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the absence of significant impurities. The complex nature of the auristatin backbone often results in complex spectra due to conformational isomers.[11][13]

Conclusion

The synthesis and purification of this compound is a challenging yet critical process in the development of advanced antibody-drug conjugates. This guide provides a comprehensive framework based on established principles of peptide synthesis and purification. Adherence to rigorous protocols and analytical characterization is essential to ensure the production of high-quality this compound, thereby enabling the development of safe and effective targeted cancer therapies.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Solid-Phase Peptide Head-to-Side Chain Cyclodimerization: Discovery of C2-Symmetric Cyclic Lactam Hybrid α-Melanocyte-Stimulating Hormone (MSH)/Agouti-Signaling Protein (ASIP) Analogues with Potent Activities at the Human Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. BJOC - Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer [beilstein-journals.org]

- 10. benchchem.com [benchchem.com]

- 11. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective Groups [organic-chemistry.org]

The Ascent of Auristatins: A Technical Guide to Their Discovery, Development, and Application in Antibody-Drug Conjugates

Abstract

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, actualizing the century-old concept of a "magic bullet." At the heart of this revolution are highly potent cytotoxic payloads, among which the auristatins have emerged as a dominant and clinically validated class.[1][2] Derived from the marine natural product dolastatin 10, these synthetic peptide analogues are potent antimitotic agents that disrupt tubulin polymerization.[3][4] Their exceptional potency, synthetic tractability, and the ability to modulate their properties have made them the payload of choice for nearly half of all ADCs in clinical development.[2] This guide provides a comprehensive technical overview for researchers and drug developers, detailing the journey of auristatin-based ADCs from their chemical origins and mechanistic intricacies to their synthesis, preclinical evaluation, and triumphant translation into blockbuster cancer therapeutics. We will dissect the causality behind key experimental choices, provide validated protocols for critical assays, and survey the landscape of clinically approved auristatin-based ADCs that are transforming patient outcomes.

The Core Cytotoxic Engine: Mechanism of Action of Auristatins

The profound anti-cancer effect of auristatins stems from their ability to interfere with the fundamental cellular machinery of division. Their primary mechanism is the potent inhibition of tubulin polymerization, a process essential for the formation of microtubules.[3][5][6]

1.1. Molecular Interaction and Microtubule Disruption

Monomethyl Auristatin E (MMAE), the most prominent member of this class, functions by binding to the vinca domain on β-tubulin, at the interface between tubulin dimers.[3][7] This binding event is non-covalent but highly affine, introducing a conformational change that prevents the proper assembly of tubulin heterodimers into microtubules.[3] This action effectively suppresses the dynamic instability of the microtubule network, leading to a net depolymerization.[3]

1.2. Downstream Cellular Consequences

The inhibition of tubulin polymerization triggers a cascade of events culminating in apoptotic cell death:

-

Mitotic Spindle Collapse: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, the critical apparatus required for chromosome segregation during mitosis.[3]

-

G2/M Cell Cycle Arrest: The failure to form this spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a halt in the cell cycle at the G2/M transition phase, preventing the cell from proceeding into anaphase.[3][8]

-

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately initiates the intrinsic apoptotic pathway, leading to programmed cell death.

This potent antimitotic mechanism underscores why auristatins, with IC50 values often in the sub-nanomolar range, are too toxic for systemic administration and must be delivered via a targeting moiety like an antibody.[3][9]

The Workhorse Payloads: A Comparative Analysis of MMAE and MMAF

While many auristatin derivatives have been synthesized, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are the most extensively studied and clinically utilized.[][11] Their distinct properties, stemming from a subtle structural difference at the C-terminus, have profound implications for ADC design and efficacy. MMAF features a charged carboxyl group (phenylalanine derivative), whereas MMAE has a neutral C-terminal extension.[12][13]

2.1. The Bystander Effect: Permeability is Paramount

A key differentiator is cell permeability. MMAE is a relatively hydrophobic and membrane-permeable molecule.[12] When an MMAE-based ADC is internalized by a target antigen-positive cell and the payload is released, the free MMAE can diffuse out of the cell and kill adjacent antigen-negative tumor cells.[12][14] This "bystander effect" is a critical advantage in treating heterogeneous tumors where antigen expression is not uniform.[12][14]

In contrast, the C-terminal carboxyl group of MMAF renders it charged and significantly less membrane-permeable.[11][12] Consequently, MMAF-based ADCs exert their cytotoxic effect primarily on the antigen-positive cells they are delivered to, with a minimal bystander effect.[12][15]

2.2. Causality of Choice: When to Use MMAE vs. MMAF?

The choice between MMAE and MMAF is a strategic one based on the tumor biology and desired therapeutic profile:

-

MMAE is preferred for solid tumors with heterogeneous antigen expression, where the bystander effect can enhance overall efficacy by eliminating nearby non-target cells.

-

MMAF is advantageous when seeking to minimize off-target toxicity to surrounding healthy tissue, particularly in hematological malignancies or when the target antigen is also expressed at low levels on normal cells. Its resistance to efflux pumps can also be beneficial in tumors with multidrug resistance mechanisms.[16]

Table 1: Comparative Properties of MMAE and MMAF

| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Rationale / Implication |

| C-Terminus | Neutral (amide) | Charged (carboxylic acid) | Governs the key differences in physical properties. |

| Cell Permeability | High | Low / Poor | MMAE can cross cell membranes, while MMAF is largely retained.[11][12] |

| Bystander Effect | Potent | Minimal / Absent | MMAE kills neighboring antigen-negative cells; MMAF does not.[12][15] |

| Free Drug Potency | Generally higher (in vitro) | Generally lower (in vitro) | Permeability directly impacts the ability of the free drug to enter cells in standard assays.[12] |

| Efflux Pump Susceptibility | Susceptible | Resistant | MMAF can be more effective against tumors with multidrug resistance (MDR) phenotypes.[16] |

| Clinical Application | Widely used in approved ADCs for solid and hematologic tumors (e.g., Padcev, Polivy). | Used in ADCs where a contained, targeted effect is desired to improve the therapeutic window. | The choice is tailored to the specific cancer and target profile. |

digraph "MMAE_vs_MMAF" { graph [nodesep=0.5]; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [style=invis];MMAE_struct [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF"><B>Monomethyl Auristatin E (MMAE)B>FONT>TD>TR><TR><TD>StructureTD><TD>...-Val-Dil-Dap-Phe-<B>NH-CH(Ph)-CH2-OHB>TD>TR><TR><TD>Key FeatureTD><TD>Neutral C-TerminusTD>TR>TABLE>>];

MMAF_struct [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#34A853"><FONTCOLOR="#FFFFFF"><B>Monomethyl Auristatin F (MMAF)B>FONT>TD>TR><TR><TD>StructureTD><TD>...-Val-Dil-Dap-Phe-<B>OHB>TD>TR><TR><TD>Key FeatureTD><TD>Charged C-Terminus (Carboxylic Acid)TD>TR>TABLE>>];

MMAE_struct -> MMAF_struct; }

Linker Chemistry: Ensuring Stability and Timely Payload Release

The linker is arguably the most critical design component of an ADC, dictating its stability, pharmacokinetic profile, and therapeutic window. For auristatins, the gold standard is a protease-cleavable linker composed of a valine-citrulline (vc) dipeptide.[5][7]

3.1. The Valine-Citrulline (vc) Cleavage Motif

The choice of this dipeptide is a masterful piece of biochemical engineering. The vc motif is highly stable in the systemic circulation, preventing premature release of the cytotoxic payload which would cause systemic toxicity. However, it is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the low-pH environment of the lysosome following ADC internalization.[5][11]

3.2. The PABC Self-Immolative Spacer

Following cleavage of the valine-citrulline bond, payload release is facilitated by a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[11] Once the citrulline is cleaved, the PABC undergoes a rapid, spontaneous 1,6-elimination reaction, which liberates the active auristatin payload inside the cell.[11] This elegant two-stage release mechanism ensures that the payload is only uncaged deep within the target cell.

Preclinical Development: A Workflow for Characterization and Validation

The successful development of an auristatin-based ADC relies on a robust and systematic preclinical evaluation pipeline. This involves rigorous analytical characterization to ensure quality and a suite of in vitro and in vivo assays to validate potency and efficacy.

4.1. Analytical Characterization: Quantifying Drug Load

A critical quality attribute of an ADC is its Drug-to-Antibody Ratio (DAR) , the average number of payload molecules conjugated to each antibody.[17] The DAR significantly impacts both the potency and the physicochemical properties of the ADC. Higher DARs can increase potency but also enhance hydrophobicity, leading to aggregation and faster plasma clearance.[17] A DAR of ~4 is often optimal for vc-MMAE ADCs.[]

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. The unconjugated antibody is the most hydrophilic species, and each subsequent addition of the hydrophobic auristatin payload increases the ADC's retention time on the HIC column. The weighted average of the resulting peak areas allows for the calculation of the average DAR.[17]

-

Methodology:

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol).

-

Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Inject 20-50 µg of the ADC sample.

-

Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

Monitor absorbance at 280 nm.

-

-

Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine conjugates). Calculate the weighted average DAR using the formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i).[17]

-

4.2. In Vitro Efficacy Assessment

In vitro assays are essential for confirming the target-dependent activity, potency, and mechanism of action of the ADC.

Protocol 2: Cell Viability (Cytotoxicity) Assay

-

Principle: This assay measures the dose-dependent ability of an ADC to kill a target antigen-expressing cancer cell line. Colorimetric reagents like MTT or XTT are reduced by mitochondrial dehydrogenases in viable cells, producing a colored formazan product.[18] The signal intensity is proportional to the number of living cells. The result is typically reported as an IC50 value (the concentration of ADC required to inhibit cell growth by 50%).

-

Methodology:

-

Cell Plating: Seed target antigen-positive cells (e.g., 5,000 cells/well) and antigen-negative control cells in separate 96-well plates. Allow cells to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and free payload in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

-

Viability Measurement (MTT Example):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.[19]

-

Protocol 3: In Vitro Bystander Effect Co-Culture Assay

-

Principle: This assay quantifies the ability of a membrane-permeable payload (like MMAE) to kill adjacent antigen-negative cells. Two cell lines are co-cultured: an antigen-positive "target" line and an antigen-negative "bystander" line that is engineered to express a fluorescent protein (e.g., GFP) for identification.[19]

-

Methodology:

-

Cell Labeling: Ensure the bystander (antigen-negative) cell line stably expresses GFP.

-

Co-Culture Plating: Seed a mixed population of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

-

ADC Treatment: Treat the co-culture with serial dilutions of the MMAE-based ADC and a non-permeable (e.g., MMAF-based) control ADC.

-

Incubation: Incubate for 96-120 hours.

-

Analysis by Flow Cytometry or High-Content Imaging:

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the GFP-positive population (bystander cells).

-

Quantify the reduction in the number of viable GFP-positive cells in the ADC-treated wells compared to untreated controls.

-

-

Data Analysis: Plot the viability of the bystander cells against ADC concentration to determine the extent of bystander killing.

-

4.3. In Vivo Efficacy Evaluation

The ultimate preclinical validation of an ADC is its ability to control tumor growth in an animal model.

Protocol 4: Xenograft Tumor Model Efficacy Study

-

Principle: Human cancer cells (either cell lines or patient-derived tumors) are implanted into immunodeficient mice.[20] Once tumors are established, mice are treated with the ADC, and tumor growth is monitored over time to assess efficacy.[20]

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG mice).[20]

-

Tumor Implantation: Subcutaneously implant ~5-10 million antigen-positive human tumor cells into the flank of each mouse. For patient-derived xenografts (PDX), implant small tumor fragments.[20]

-

Tumor Monitoring: Monitor tumor growth using calipers. When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group).

-

Treatment Groups:

-

Vehicle Control (e.g., saline)

-

Isotype Control ADC

-

Test ADC (at various dose levels, e.g., 1, 3, 10 mg/kg)

-

Positive Control (standard-of-care chemotherapy, if applicable)

-

-

Dosing: Administer the treatments intravenously (IV) according to a defined schedule (e.g., single dose or once weekly for 3 weeks).

-

Endpoint Measurement:

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate TGI at the end of the study. Analyze survival data using Kaplan-Meier curves.

-

The Clinical Triumph: FDA-Approved Auristatin-Based ADCs

The robust preclinical performance of auristatin-based ADCs has translated into remarkable clinical success. Four such ADCs have received FDA approval and are now integral components of cancer treatment regimens.

Table 2: Key FDA-Approved Auristatin-Based Antibody-Drug Conjugates

| Trade Name (Generic Name) | Target Antigen | Payload | Linker | Key Approved Indications | Developer(s) |

| Adcetris® (brentuximab vedotin) | CD30 | MMAE | vc-PABC | Hodgkin lymphoma, Anaplastic Large Cell Lymphoma[9][] | Seagen / Takeda |

| Polivy® (polatuzumab vedotin) | CD79b | MMAE | vc-PABC | Diffuse Large B-cell Lymphoma (DLBCL)[][21][22][23] | Genentech (Roche) |

| Padcev® (enfortumab vedotin) | Nectin-4 | MMAE | vc-PABC | Urothelial (Bladder) Cancer[24][25][26][27] | Seagen / Astellas |

| Tivdak® (tisotumab vedotin) | Tissue Factor (TF) | MMAE | vc-PABC | Cervical Cancer[28][29][30] | Seagen / Genmab |

-

Adcetris® (brentuximab vedotin): As the pioneering auristatin ADC approved in 2011, Adcetris targets the CD30 receptor on lymphoma cells.[31] Its success validated the entire vedotin (vc-MMAE) platform technology and paved the way for subsequent approvals.

-

Polivy® (polatuzumab vedotin): Approved in 2019, Polivy targets CD79b, a component of the B-cell receptor, and has become a new standard of care in combination with chemotherapy for patients with relapsed or refractory DLBCL.[23][32] Clinical trials showed that adding Polivy to standard chemotherapy significantly improved complete response rates and overall survival compared to chemotherapy alone.[23]

-

Padcev® (enfortumab vedotin): Padcev targets Nectin-4, a cell adhesion molecule highly expressed in urothelial cancer.[25][33] It has demonstrated impressive efficacy in patients with locally advanced or metastatic urothelial cancer who have progressed after platinum chemotherapy and checkpoint inhibitors, an area of high unmet need.[27]

-

Tivdak® (tisotumab vedotin): The most recently approved of this group, Tivdak targets Tissue Factor, a protein involved in coagulation that is aberrantly expressed on various solid tumors, including cervical cancer.[28][30] It received accelerated approval in 2021 for patients with recurrent or metastatic cervical cancer with disease progression on or after chemotherapy.[29]

Conclusion and Future Horizons

The discovery and development of auristatin-based ADCs represent a landmark achievement in targeted cancer therapy. From the initial isolation of dolastatin 10 to the rational design of potent, stable, and clinically effective conjugates, the journey has been one of meticulous scientific inquiry and innovative chemical engineering. The vedotin platform, centered on the vc-MMAE linker-payload system, has proven to be a robust and versatile engine for delivering potent cytotoxicity directly to cancer cells, as evidenced by multiple FDA approvals across a range of malignancies.

The field continues to evolve, with ongoing research focused on developing next-generation auristatins with improved properties, such as enhanced hydrophilicity to enable higher DARs without aggregation, and novel linkers designed for different release mechanisms or to overcome resistance.[34][35] Furthermore, the combination of auristatin-based ADCs with immunotherapy, such as checkpoint inhibitors, is a highly promising strategy currently being explored in numerous clinical trials to unlock synergistic anti-tumor activity.[2] The principles and protocols outlined in this guide provide a foundational framework for the continued innovation and development of this powerful class of anti-cancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 8. researchgate.net [researchgate.net]

- 9. adcreview.com [adcreview.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. POLIVY® (polatuzumab vedotin-piiq) Clinical Trial Information [polivy-hcp.com]

- 22. indianpharmanetwork.in [indianpharmanetwork.in]

- 23. Polivy (polatuzumab vedotin) to Treat Diffuse Large B-cell Lymphoma, USA [clinicaltrialsarena.com]

- 24. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]

- 25. benchchem.com [benchchem.com]

- 26. Enfortumab vedotin - Wikipedia [en.wikipedia.org]

- 27. How to find the core components of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]

- 28. Tisotumab Vedotin: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Tisotumab vedotin - Wikipedia [en.wikipedia.org]

- 30. TIVDAK® (tisotumab vedotin) Approved by European Commission for Previously Treated Recurrent or Metastatic Cervical Cancer - Genmab A/S [ir.genmab.com]

- 31. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 32. flcancer.com [flcancer.com]

- 33. astellas.us [astellas.us]

- 34. aacrjournals.org [aacrjournals.org]

- 35. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]

Navigating the Core of Antibody-Drug Conjugates: A Technical Guide to the Solubility and Stability of MMAF-OMe in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of MMAF-OMe in Advanced ADC Design

Monomethyl auristatin F methyl ester (this compound) stands as a pivotal cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs). As a synthetic analogue of the potent anti-tubulin agent dolastatin 10, this compound offers a distinct advantage in its structural design, featuring a C-terminal phenylalanine that imparts unique physicochemical properties compared to its close relative, monomethyl auristatin E (MMAE).[][2] Specifically, MMAF is more hydrophilic, which can contribute to a lower tendency for aggregation and potentially lower systemic toxicity when conjugated to a monoclonal antibody (mAb).[3] The esterification of the C-terminal carboxyl group to a methyl ester in this compound further modifies its properties, influencing its cell permeability and interaction with the target tubulin.[4]

The success of an ADC hinges on a delicate balance of properties, with the solubility and stability of the payload-linker construct being paramount.[2][5] Inadequate aqueous solubility can lead to challenges in formulation and manufacturing, potentially causing aggregation of the final ADC product.[6][7] Furthermore, the stability of the payload, both as a free molecule and once conjugated, directly impacts the therapeutic window of the ADC. Premature degradation can lead to the systemic release of the highly potent cytotoxin, resulting in off-target toxicity, while insufficient stability can compromise the delivery of the active payload to the target cancer cells.[8][9]

This in-depth technical guide provides a comprehensive overview of the critical considerations for the solubility and stability of this compound in aqueous solutions. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their assessment, and offer insights into the interpretation of the resulting data. This guide is designed to empower researchers and drug development professionals with the knowledge to navigate the complexities of this compound chemistry and to optimize its use in the creation of safe and effective ADCs.

I. Aqueous Solubility of this compound: A Multifaceted Challenge

The aqueous solubility of this compound, a relatively hydrophobic peptide-like molecule, is a critical parameter that must be thoroughly characterized during pre-formulation and formulation development. While precise quantitative data for the aqueous solubility of free this compound across a range of pH values is not extensively published, its structural characteristics suggest that its solubility in pure aqueous buffers is limited. Therefore, the use of co-solvents and other formulation strategies is often necessary.

Factors Influencing this compound Solubility

-

pH: The overall charge of the this compound molecule can be influenced by the pH of the aqueous solution, which in turn affects its solubility. As a peptide-like molecule with multiple amide bonds and a terminal ester, its charge is relatively neutral across a physiological pH range. However, at extreme pH values, hydrolysis of the ester or amide bonds could occur, leading to charged species with different solubility profiles.

-

Co-solvents: Organic co-solvents such as dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions of this compound due to its high solubility in these solvents (e.g., up to 20 mM in DMSO).[10] For aqueous formulations, pharmaceutically acceptable co-solvents like polyethylene glycol (PEG) and polysorbates (e.g., Tween-80) are often employed to enhance solubility.[11][12]

-

Temperature: Temperature can influence the solubility of this compound, with a general trend of increased solubility at higher temperatures. However, the potential for accelerated degradation at elevated temperatures must be carefully considered.

-

Ionic Strength: The presence of salts in the aqueous buffer can impact the solubility of this compound through effects on the activity of water and interactions with the molecule itself.

Experimental Protocol for Determining Aqueous Solubility of this compound

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various aqueous buffer systems.

Objective: To determine the quantitative solubility of this compound in a given aqueous buffer at a specific pH and temperature.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Aqueous buffers of desired pH (e.g., phosphate-buffered saline (PBS), citrate buffers)

-

Microcentrifuge tubes

-

Thermomixer or incubator shaker

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Calibrated pipettes

Methodology:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of the this compound stock solution to a pre-determined volume of the desired aqueous buffer in a microcentrifuge tube. The final DMSO concentration should be kept to a minimum (ideally <1%) to minimize its effect on solubility.

-

Prepare samples in triplicate for each buffer condition.

-

Include a control sample of the buffer without this compound.

-

-

Equilibration:

-

Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) in a thermomixer or incubator shaker for a sufficient period to reach equilibrium (typically 24-48 hours). The shaking should be vigorous enough to ensure thorough mixing.

-

-

Separation of Undissolved Solute:

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved this compound.

-

-

Quantification of Solubilized this compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate mobile phase or solvent mixture to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted supernatant by a validated HPLC method to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Calculate the concentration of this compound in the supernatant from the calibration curve.

-

The determined concentration represents the equilibrium solubility of this compound in the specific buffer at the tested temperature.

-

Data Presentation:

The solubility data for this compound should be summarized in a clear and concise table for easy comparison across different conditions.

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS | 7.4 | 25 | [Insert experimental value] | [Insert calculated value] |

| Citrate Buffer | 5.0 | 25 | [Insert experimental value] | [Insert calculated value] |

| PBS | 7.4 | 37 | [Insert experimental value] | [Insert calculated value] |

| Citrate Buffer | 5.0 | 37 | [Insert experimental value] | [Insert calculated value] |

II. Stability of this compound in Aqueous Solutions: A Kinetic Perspective

The chemical stability of this compound in aqueous solutions is a critical attribute that influences its shelf-life, formulation development, and in vivo performance. While auristatins are generally considered stable molecules, the ester functionality in this compound presents a potential site for hydrolysis, particularly at non-neutral pH.[][2] It is imperative to quantitatively assess the degradation kinetics of this compound to establish optimal storage conditions and predict its stability profile in various biopharmaceutical contexts.

Potential Degradation Pathways of this compound

-

Hydrolysis: The methyl ester at the C-terminus of this compound is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid, MMAF. This conversion alters the charge and lipophilicity of the molecule, which can impact its biological activity and pharmacokinetic properties.

-

Oxidation: Although less common for the core auristatin structure, oxidative degradation could potentially occur if the molecule is exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species.

-

Photodegradation: Exposure to light, particularly UV radiation, can potentially induce degradation of complex organic molecules like this compound.

Experimental Protocol for Assessing the Aqueous Stability of this compound

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time in different aqueous buffers and at various temperatures.

Objective: To determine the degradation kinetics and half-life of this compound in aqueous solutions under defined conditions.

Materials:

-

This compound

-

Aqueous buffers of desired pH (e.g., pH 4, 7.4, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a DAD or MS detector

-

Validated stability-indicating HPLC method

-

Vials suitable for stability studies

Methodology:

-

Preparation of Stability Samples:

-

Prepare a solution of this compound in each of the selected aqueous buffers at a known initial concentration (e.g., 100 µg/mL).

-

Aliquot the solutions into multiple vials for each condition to be tested.

-

-

Incubation:

-

Store the vials at different controlled temperatures (e.g., 4°C, 25°C, 40°C).

-

Protect samples from light if photodegradation is a concern.

-

-

Time-Point Sampling:

-

At pre-determined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly), withdraw a vial from each condition for analysis.

-

Immediately quench any further degradation by freezing the sample at -80°C if analysis is not performed immediately.

-

-

HPLC Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.

-

A reverse-phase C18 column is often suitable for this type of analysis.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.

-

Monitor the elution profile at an appropriate UV wavelength (e.g., 214 nm or 280 nm) or by mass spectrometry for more definitive identification of peaks.

-

-

Forced Degradation Studies (for method validation):

-

To ensure the analytical method is stability-indicating, perform forced degradation studies on this compound.[13]

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid or solution at an elevated temperature (e.g., 80°C).

-

Analyze the stressed samples to confirm that the degradation products are resolved from the parent peak.

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Plot the natural logarithm of the this compound concentration versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Data Presentation:

The stability data can be effectively presented in a table summarizing the degradation rate constants and half-lives under different conditions.

| Buffer pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |

| 4.0 | 25 | [Insert experimental value] | [Insert calculated value] |

| 7.4 | 25 | [Insert experimental value] | [Insert calculated value] |

| 9.0 | 25 | [Insert experimental value] | [Insert calculated value] |

| 7.4 | 4 | [Insert experimental value] | [Insert calculated value] |

| 7.4 | 40 | [Insert experimental value] | [Insert calculated value] |

III. Visualizing Experimental Workflows

To provide a clear and logical representation of the experimental processes described, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: Workflow for assessing the aqueous stability of this compound.

IV. Conclusion and Future Perspectives

The solubility and stability of this compound in aqueous solutions are fundamental properties that profoundly influence its successful development as a payload for ADCs. This technical guide has provided a comprehensive framework for understanding and experimentally evaluating these critical parameters. By implementing the detailed protocols for solubility determination and stability assessment, researchers can generate the robust data necessary for informed decision-making in formulation development, analytical method validation, and overall ADC design.

While this guide offers a solid foundation, the field of ADC development is continually evolving. Future investigations should aim to build a more extensive public database of the physicochemical properties of various auristatin derivatives, including this compound, under a wider range of conditions. Furthermore, the development of in silico models that can accurately predict the solubility and stability of these complex molecules would be a valuable tool for accelerating the early stages of drug development.

Ultimately, a thorough understanding of the core principles outlined in this guide will enable the scientific community to harness the full therapeutic potential of this compound, paving the way for the creation of more effective and safer antibody-drug conjugates for the treatment of cancer.

References

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. brjac.com.br [brjac.com.br]

- 11. researchgate.net [researchgate.net]

- 12. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Free MMAF-OMe on Tumor Cell Lines

Introduction: The Potent Anti-Tubulin Agent MMAF-OMe in Oncology Research

Monomethyl auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent.[1] While structurally similar to its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[1][2] This characteristic is advantageous in the context of Antibody-Drug Conjugates (ADCs), as it can reduce non-specific toxicity to antigen-negative cells.[1] The methyl ester form of the drug, this compound, is one of the most potent auristatins described, exhibiting IC50 values in the sub-nanomolar to nanomolar range against various cancer cell lines.[3] This guide provides a comprehensive technical overview of the in vitro cytotoxicity of free this compound, its mechanism of action, and detailed protocols for its evaluation.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for this compound is the inhibition of tubulin polymerization.[1][4] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton.[5] Microtubules play a critical role in various cellular processes, including the formation of the mitotic spindle during cell division.[6]

This compound exerts its cytotoxic effects by binding to tubulin and disrupting the dynamic instability of microtubules, which involves alternating phases of polymerization and depolymerization.[5][6] This interference with microtubule dynamics leads to a cascade of cellular events:

-

Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[6]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][6]

This mechanism of action is a key strategy in cancer therapy, as rapidly dividing cancer cells are particularly susceptible to agents that disrupt mitosis.[6]

Caption: Mechanism of this compound induced cytotoxicity.

In Vitro Cytotoxicity of this compound on Various Tumor Cell Lines

This compound has demonstrated potent cytotoxic activity against a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) |

| MDAMB435/5T4 | Melanoma | 0.056 |

| MDAMB361DYT2 | Breast Cancer | 0.166 |

| MDAMB468 | Breast Cancer | 0.183 |

| Raji (5T4-) | Burkitt's Lymphoma | 0.449 |

Data sourced from MedchemExpress.[7]

Experimental Protocol: Assessing In Vitro Cytotoxicity using Tetrazolium-Based Assays

Colorimetric assays such as MTT and XTT are widely used to assess the in vitro cytotoxicity of compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.[8]

Principle of Tetrazolium-Based Assays

These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to a colored formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan product that requires a solubilization step.[8]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, simplifying the protocol.[8][9]

Caption: General workflow for in vitro cytotoxicity assay.

Detailed Step-by-Step Protocol (MTT Assay)

Materials:

-

Selected tumor cell line

-

Complete culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in their exponential growth phase.

-

Determine cell density using a hemocytometer.

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).[8]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[8]

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8]

-

-

Absorbance Measurement:

Data Analysis and Interpretation

-

Corrected Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Percentage of Cell Viability: Calculate as follows: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

-

IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

Free this compound is a highly potent cytotoxic agent that effectively induces cell cycle arrest and apoptosis in a variety of tumor cell lines by inhibiting tubulin polymerization. The in vitro cytotoxicity assays described in this guide provide a robust framework for evaluating its anti-cancer activity. As a key component of antibody-drug conjugates, understanding the intrinsic potency of this compound is crucial for the rational design and development of next-generation targeted cancer therapies. Further research into the nuances of its cellular uptake and efflux mechanisms in different cancer types will continue to refine its application in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. home.sandiego.edu [home.sandiego.edu]

An In-Depth Technical Guide to MMAF-OMe: Target Identification and Validation Strategies

Abstract

Monomethyl Auristatin F-methyl ester (MMAF-OMe) is a highly potent synthetic antineoplastic agent, frequently employed as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). As a derivative of the auristatin family, its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division. While tubulin is the established principal target, a comprehensive understanding of its molecular interactions is paramount for optimizing therapeutic efficacy and mitigating off-target toxicities. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the systematic identification and rigorous validation of this compound's cellular targets. We will explore both hypothesis-driven and unbiased discovery methodologies, followed by a suite of biochemical and cellular validation assays, presenting an integrated strategy that ensures scientific integrity and supports robust preclinical development.

Introduction: Understanding this compound and the Imperative for Target Validation

This compound is the methyl ester derivative of Monomethyl Auristatin F (MMAF), a potent inhibitor of tubulin polymerization.[1][2] MMAF itself is an analog of the natural product dolastatin 10 and is characterized by a C-terminal phenylalanine residue.[3] This charged residue restricts its passive diffusion across cell membranes, which can reduce systemic toxicity compared to its uncharged counterpart, MMAE.[3][4] As a payload for ADCs, this compound is linked to a monoclonal antibody that directs it to specific tumor-associated antigens, where it is internalized and released to exert its cytotoxic effect.[][]

The central dogma of this compound's action is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][7] However, relying solely on this established mechanism is insufficient for modern drug development. A rigorous target identification and validation workflow is critical for several reasons:

-

Confirmation of Primary Target Engagement: To definitively prove that the therapeutic effect is mediated through the intended target (tubulin) in relevant cellular contexts.

-

Identification of Off-Target Interactions: To uncover previously unknown protein interactions that could lead to unexpected toxicities or side effects.

-

Elucidation of Resistance Mechanisms: To identify cellular factors or pathways that, when altered, confer resistance to this compound, providing insights for combination therapies or next-generation drug design.

-

Supporting Clinical Strategy: A well-defined mechanism of action is essential for patient selection, biomarker development, and regulatory approval.

This guide outlines a multi-pronged approach, combining unbiased, discovery-phase techniques with targeted, validation-phase experiments to build a comprehensive target profile for this compound.

Part I: Strategies for Target Identification

The identification of a small molecule's binding partners can be approached through unbiased methods that survey the entire proteome or genome for interactions. These discovery-oriented techniques are essential for confirming the known target and revealing novel ones.

Chemical Proteomics: Fishing for Protein Interactors

Chemical proteomics utilizes a derivatized version of the small molecule as "bait" to capture its interacting proteins ("prey") from a complex biological sample, such as a cell lysate.[8][9] The captured proteins are subsequently identified using high-resolution mass spectrometry.

The most common chemical proteomics approach is AP-MS. This requires the synthesis of an this compound analog containing a linker and an affinity tag (e.g., biotin) that allows for immobilization on a solid support (e.g., streptavidin beads).

Experimental Protocol: Affinity Purification of this compound Targets

-

Probe Synthesis: Synthesize an this compound analog with an inert linker terminating in a biotin moiety.

-

Cell Culture and Lysis: Culture target cancer cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Lysate Pre-clearing: Incubate the cell lysate with control beads (without the this compound probe) to minimize non-specific binding to the matrix.

-

Affinity Capture: Immobilize the biotinylated this compound probe on streptavidin-coated magnetic beads. Incubate the pre-cleared lysate with the probe-coated beads for 2-4 hours at 4°C with gentle rotation. A parallel incubation with control beads is essential.

-

Washing: Wash the beads extensively with lysis buffer to remove unbound and weakly associated proteins. The stringency of the washes is critical for reducing background noise.

-

Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution, pH change, or using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Sample Preparation for Mass Spectrometry: The eluted proteins are typically resolved by SDS-PAGE followed by in-gel trypsin digestion or subjected to in-solution digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis: Compare the list of proteins identified from the this compound probe sample against the control sample. True interactors should be significantly enriched in the probe sample. Tubulin alpha and beta chains are expected to be the most highly enriched hits.